molecular formula C20H32N2 B14532100 5-Dodecyl-1-methyl-1H-benzimidazole CAS No. 62316-58-9

5-Dodecyl-1-methyl-1H-benzimidazole

Cat. No.: B14532100
CAS No.: 62316-58-9
M. Wt: 300.5 g/mol
InChI Key: CDIOYZNLDLQZDN-UHFFFAOYSA-N
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Description

5-Dodecyl-1-methyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecyl-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with dodecanal (dodecyl aldehyde) in the presence of an acid catalyst, followed by cyclization to form the benzimidazole ring . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Dodecyl-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the benzimidazole ring .

Scientific Research Applications

5-Dodecyl-1-methyl-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Dodecyl-1-methyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects . The long dodecyl chain may enhance the compound’s ability to interact with lipid membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This long alkyl chain can enhance the compound’s lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments .

Properties

CAS No.

62316-58-9

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

5-dodecyl-1-methylbenzimidazole

InChI

InChI=1S/C20H32N2/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-20-19(16-18)21-17-22(20)2/h14-17H,3-13H2,1-2H3

InChI Key

CDIOYZNLDLQZDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)N(C=N2)C

Origin of Product

United States

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